Phytosphingosine 1-phosphate

Beschreibung

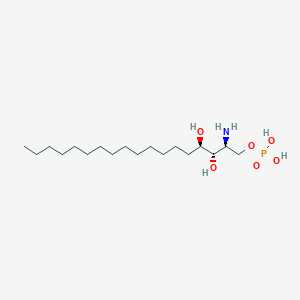

Structure

2D Structure

Eigenschaften

IUPAC Name |

[(2S,3S,4R)-2-amino-3,4-dihydroxyoctadecyl] dihydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H40NO6P/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-17(20)18(21)16(19)15-25-26(22,23)24/h16-18,20-21H,2-15,19H2,1H3,(H2,22,23,24)/t16-,17+,18-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYGOSKULTISFCW-KSZLIROESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCC(C(C(COP(=O)(O)O)N)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCC[C@H]([C@H]([C@H](COP(=O)(O)O)N)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H40NO6P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30959310 | |

| Record name | 2-Amino-3,4-dihydroxyoctadecyl dihydrogen phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30959310 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

397.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

383908-62-1 | |

| Record name | 2-Amino-3,4-dihydroxyoctadecyl dihydrogen phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30959310 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biosynthesis and Metabolism of Phytosphingosine 1 Phosphate

Enzymes Involved in PhS1P Synthesis

The synthesis of PhS1P is catalyzed by the phosphorylation of phytosphingosine (B30862). nih.gov This crucial step is carried out by a family of lipid kinases known as sphingosine (B13886) kinases. frontiersin.org

Sphingosine kinases (SphKs) are enzymes that catalyze the phosphorylation of sphingoid bases to produce sphingoid base 1-phosphates. frontiersin.orgontosight.ai This reaction is a key regulatory point in sphingolipid metabolism, influencing the balance between pro-apoptotic sphingolipids like ceramide and sphingosine, and pro-survival sphingolipids like sphingosine 1-phosphate (S1P). nih.gov In plants, SphK activity is stimulated by factors like the phytohormone abscisic acid. nih.govoup.com

In mammals, two primary isoforms of sphingosine kinase have been identified: Sphingosine Kinase 1 (SphK1) and Sphingosine Kinase 2 (SphK2). ontosight.aifrontiersin.org While they both catalyze the same fundamental reaction, they exhibit differences in substrate specificity, subcellular localization, and biological functions. researchgate.net

Research has shown that SphK2 is the principal enzyme responsible for the synthesis of PhS1P in mammals. nih.gov SphK2 can efficiently phosphorylate a variety of sphingoid bases, including dihydrosphingosine, sphingosine, and phytosphingosine. nih.govfrontiersin.org In contrast, the activity of SphK1 towards phytosphingosine as a substrate is markedly low. nih.gov Studies in Arabidopsis have also characterized SphK activity, finding it associated mainly with membrane fractions where it phosphorylates several long-chain sphingoid bases, including phytosphingosine, albeit to a lesser extent than Δ4-unsaturated bases like sphingosine. nih.govnih.gov The existence of multiple SphK isoforms with differing substrate preferences has been suggested in both mammals and plants. nih.govresearchgate.net

Table 1: Substrate Specificity of Mammalian SphK Isoforms

| Enzyme | Primary Substrates | Activity towards Phytosphingosine | Reference |

| SphK1 | Sphingosine, Dihydrosphingosine | Low | nih.gov |

| SphK2 | Sphingosine, Dihydrosphingosine, Phytosphingosine | High | nih.govfrontiersin.org |

The activity of sphingosine kinases is subject to complex regulation at multiple levels, ensuring that the production of bioactive lipids like PhS1P is appropriately controlled in response to various cellular signals. ontosight.ainih.gov This regulation occurs through both transcriptional control of the SphK genes and post-translational modifications of the enzyme proteins. nih.govmdpi.com

Sphingosine Kinases (SphKs)

Regulation of SphK Activity

Transcriptional Regulation

The expression of SphK genes is controlled by a variety of transcription factors and signaling pathways. mdpi.comnih.gov For the SPHK1 gene, several regulatory elements and transcription factors have been identified. The transcription factor Specificity protein 1 (Sp1) has been shown to be crucial for nerve growth factor (NGF)-induced Sphk1 expression in rat pheochromocytoma cells. nih.govnih.gov In cancer models, transcription factors from the E2F family can also drive SPHK1 expression. nih.gov

Furthermore, cellular stress conditions and cytokine signaling can modulate SphK transcription. nih.gov Hypoxia, for instance, upregulates SPHK1 transcription through the action of hypoxia-inducible factors (HIFs). nih.gov Inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β) have also been found to increase the expression and activity of SphK1. nih.govmdpi.com

Post-translational Modifications

Post-translational modifications (PTMs) provide a rapid mechanism for modulating enzyme activity. mdpi.com Sphingosine kinases are known to be regulated by several PTMs, including phosphorylation and palmitoylation. ontosight.ainih.gov Phosphorylation is a significant regulatory mechanism; for example, human SphK2 is phosphorylated by extracellular signal-regulated kinase 1 (ERK1), a modification that is important for its role in epidermal growth factor (EGF)-mediated cell migration. frontiersin.org The molecular weight of SphK1 based on its amino acid sequence is approximately 43 kDa, but it can appear as a 50 kDa band, a difference attributed to post-translational modifications.

Enzymes Involved in PhS1P Degradation

The cellular concentration of PhS1P is also controlled by its degradation. This occurs via two primary enzymatic pathways: dephosphorylation back to phytosphingosine or irreversible cleavage.

The dephosphorylation of PhS1P is carried out by sphingoid base 1-phosphate phosphatases (SPPs). In yeast, two such enzymes, Lbp1p and Lbp2p, have been identified. pnas.org These Mg2+-independent phosphatases show high specificity for phosphorylated long-chain bases, including PhS1P. pnas.org

The irreversible degradation of PhS1P is catalyzed by sphingosine 1-phosphate lyase (S1P lyase), also known as sphingoid base phosphate (B84403) lyase. ahajournals.orgbiorxiv.org This enzyme cleaves PhS1P to produce 2-hydroxy hexadecanal (B134135) (a fatty aldehyde) and phosphoethanolamine. nih.govahajournals.org In mammals, this lyase is encoded by the SGPL1 gene, and its action is a critical step in the pathway that metabolizes PHS into fatty acids. nih.gov In the yeast Saccharomyces cerevisiae, the lyase is encoded by the DPL1 gene, and its deletion leads to the accumulation of PhS1P. nih.gov

Table 2: Key Enzymes in PhS1P Metabolism

| Metabolic Process | Enzyme | Gene (Organism) | Action | Reference |

| Synthesis | Sphingosine Kinase 2 (SphK2) | SPHK2 (Human) | Phosphorylates Phytosphingosine to PhS1P | nih.govfrontiersin.org |

| Degradation (Reversible) | Long-chain Base Phosphate Phosphatase 1 | LBP1 (Yeast) | Dephosphorylates PhS1P to Phytosphingosine | pnas.org |

| Degradation (Irreversible) | Sphingosine 1-Phosphate Lyase | SGPL1 (Human) / DPL1 (Yeast) | Cleaves PhS1P to 2-hydroxy hexadecanal and phosphoethanolamine | nih.govahajournals.orgnih.gov |

Sphingosine 1-Phosphate Phosphatases (SPPs)

Sphingosine 1-Phosphate Phosphatases (SPPs) are enzymes responsible for the dephosphorylation of sphingoid base phosphates, including PhS1P, converting them back to their respective sphingoid bases. nih.govuni-augsburg.de This reversible reaction is a critical control point in regulating the intracellular concentrations of these signaling molecules. omicsonline.orgmdpi.com

There are two main isoforms, SPP1 and SPP2, which are located in the endoplasmic reticulum. nih.gov While they share the function of dephosphorylating sphingoid base phosphates, they are expressed differently across tissues and can have distinct roles. nih.gov For instance, SPP1 has been implicated in modulating ceramide levels in the endoplasmic reticulum, which in turn affects protein and ceramide transport to the Golgi apparatus. nih.gov By controlling the levels of PhS1P, SPPs influence the flow of sphingoid bases into various metabolic pathways, highlighting their importance in maintaining cellular homeostasis. nih.govahajournals.org

Sphingosine Phosphate Lyase 1 (SGPL1)

Sphingosine Phosphate Lyase 1 (SGPL1) is the enzyme that carries out the irreversible degradation of phosphorylated sphingoid bases like PhS1P. mdpi.complos.org This cleavage reaction breaks down PhS1P into phosphoethanolamine and a fatty aldehyde, specifically hexadecenal. wustl.eduuniprot.org This is the final and committing step in the sphingolipid breakdown pathway. nih.gov

Intracellular and Extracellular PhS1P Dynamics

The movement of PhS1P between the intracellular and extracellular environments is a key aspect of its function as a signaling molecule. This dynamic process allows PhS1P to act both within the cell and on neighboring cells.

"Inside-Out" Signaling Mechanism

The "inside-out" signaling model describes how PhS1P, synthesized within the cell, can be exported to the extracellular space to act on cell surface receptors. nih.govmdpi.com This process allows PhS1P to function in an autocrine (acting on the same cell) or paracrine (acting on nearby cells) manner. nih.govmdpi.comnih.gov This signaling paradigm is not unique to PhS1P and is a well-established mechanism for its close analog, sphingosine-1-phosphate (S1P). biologists.com

Once outside the cell, PhS1P can bind to specific G protein-coupled receptors (GPCRs), initiating a variety of downstream signaling cascades that regulate processes such as cell migration, proliferation, and survival. nih.govmdpi.comatsjournals.org This mechanism is crucial for the physiological and pathophysiological roles of PhS1P and related sphingolipids. mdpi.com

Role of Transporters (e.g., ABCC1, ABCG2, Spns2)

The export of PhS1P from the cell is facilitated by specific transporter proteins. mdpi.comresearchgate.net Several members of the ATP-binding cassette (ABC) transporter family, including ABCC1 and ABCG2, have been identified as exporters of S1P and are likely involved in the transport of PhS1P as well. mdpi.comnih.govaimspress.com These transporters utilize ATP to move their substrates across the cell membrane. mdpi.com

In addition to ABC transporters, the Spinster 2 (Spns2) protein, a member of the major facilitator superfamily, has been identified as a specific transporter for S1P and other phosphorylated sphingoid bases. omicsonline.orgnih.govaimspress.comnih.gov Studies have shown that Spns2 is crucial for regulating the levels of these lipids in the blood and lymph. nih.gov The coordinated action of these transporters ensures the precise control of PhS1P gradients, which are essential for guiding cellular processes like immune cell trafficking. omicsonline.orgaimspress.com

| Transporter | Family | Function in Sphingolipid Transport |

| ABCC1 | ATP-binding cassette (ABC) | Exports S1P from various cell types, likely involved in PhS1P transport. mdpi.comnih.govaimspress.com |

| ABCG2 | ATP-binding cassette (ABC) | Exports S1P from cells, likely involved in PhS1P transport. mdpi.comnih.govaimspress.com |

| Spns2 | Major Facilitator Superfamily (MFS) | Specific transporter for S1P and other phosphorylated sphingoid bases, regulating their levels in blood and lymph. omicsonline.orgnih.govnih.gov |

Molecular Mechanisms of Phytosphingosine 1 Phosphate Signaling

PhS1P Receptors and Ligand Binding

Phytosphingosine (B30862) 1-phosphate functions as an extracellular ligand, binding to and activating a class of G protein-coupled receptors (GPCRs) known as sphingosine (B13886) 1-phosphate receptors (S1PRs). spandidos-publications.combiorxiv.orgmdpi.com While S1P is the prototypical endogenous ligand for these receptors, studies have revealed that PhS1P can also bind to them, in some cases with even higher affinity. biorxiv.orgnih.gov

The biological activities of both S1P and PhS1P are mediated through their function as ligands for the five known S1P receptors, designated S1PR1 through S1PR5. mdpi.comed.ac.uk These receptors are part of the endothelial differentiation gene (EDG) family of GPCRs. semanticscholar.orgahajournals.org While the five receptors share the ability to bind S1P, they exhibit distinct expression patterns and can initiate different downstream signaling pathways, leading to a wide array of cellular responses including cell migration, proliferation, and survival. semanticscholar.orgnih.gov PhS1P has been shown to be a potent agonist for this receptor family. spandidos-publications.com

A notable characteristic of Phytosphingosine 1-phosphate is its exceptionally high affinity for the S1P4 receptor subtype. spandidos-publications.comnih.gov Research using radioligand binding assays has demonstrated that PhS1P binds to S1PR4 with a significantly greater affinity than S1P itself. nih.govnih.gov One study determined the binding affinity (Ki) of PhS1P for the S1PR4 receptor to be 1.6 nM. nih.gov In contrast, the affinity of S1P for the same receptor was found to be nearly 50-fold lower, at 119 nM. nih.gov This suggests that PhS1P may be a more potent or specific natural ligand for S1PR4 under certain physiological conditions. nih.gov

Table 1: Comparative Binding Affinities for S1P Receptor 4 (S1PR4)

| Ligand | Binding Affinity (Ki) for S1PR4 | Source |

|---|---|---|

| This compound (PhS1P) | 1.6 nM | nih.gov |

Beyond its potent interaction with S1PR4, PhS1P is also a high-affinity ligand for the S1P1 receptor. biorxiv.org Some studies suggest that PhS1P can bind to all S1P receptors, though the affinity for S1PR2, S1PR3, and S1PR5 is generally lower. biorxiv.org The differential binding affinities of PhS1P for the various S1PR subtypes allow it to elicit distinct patterns of cellular responses compared to S1P.

The S1P receptors (S1PR1-5) are members of the large G protein-coupled receptor (GPCR) superfamily. mdpi.comsemanticscholar.orgahajournals.org Upon binding of a ligand such as PhS1P, the receptor undergoes a conformational change that allows it to interact with and activate intracellular heterotrimeric G proteins. ahajournals.org This activation initiates a cascade of downstream signaling events that ultimately dictate the cell's response. semanticscholar.org

Each S1P receptor subtype can couple to specific families of heterotrimeric G proteins, including Gαi, Gαq, and Gα12/13. ahajournals.org The high-affinity receptor for PhS1P, S1PR4, has been shown to couple to both the Gαi and Gα12/13 families of G proteins. semanticscholar.org S1PR1, for which PhS1P also has high affinity, couples to Gαi. rupress.org This specific G protein coupling is a critical determinant of the subsequent intracellular signaling pathways that are activated. semanticscholar.org For instance, S1P1 signaling is sensitive to pertussis toxin, which is a characteristic of Gαi-coupled receptors. rupress.org

Table 2: G Protein Coupling of S1P Receptors with High Affinity for PhS1P

| Receptor | Coupled G Protein Family | Source |

|---|---|---|

| S1PR1 | Gαi | rupress.org |

G Protein-Coupled Receptor (GPCR) Signaling

Intracellular Signaling Pathways Activated by PhS1P

The activation of G proteins by PhS1P-bound S1P receptors triggers a variety of intracellular signaling pathways. biorxiv.org The specific pathways engaged depend on the receptor subtype and the G proteins it couples with. semanticscholar.org

Activation of S1PR4 via its coupling to Gαi can lead to the stimulation of phospholipase C (PLC) and the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway. biorxiv.orgsemanticscholar.org Gαi coupling of S1PR4 also activates the Rho family small GTPase Cdc42, which plays a role in regulating cellular motility. semanticscholar.org Concurrently, the coupling of S1PR4 to Gα12/13 leads to the activation of Rho, resulting in the formation of stress fibers and changes in cell morphology. semanticscholar.org

More broadly, S1PR activation is known to stimulate several key signaling cascades that are crucial for cell proliferation, survival, and migration. biorxiv.org These include:

Ras/ERK Pathway : A central pathway regulating gene expression and cell proliferation. biorxiv.org

PI3K/Akt Pathway : A critical pathway for promoting cell survival and inhibiting apoptosis. biorxiv.org

Rho/Rock Pathway : Involved in regulating the actin cytoskeleton, cell shape, and migration. biorxiv.orgnih.gov

Phospholipase C (PLC) and Protein Kinase C (PKC) Pathways : These pathways are involved in calcium mobilization and a wide range of cellular processes. biorxiv.org

Through the combinatorial activation of these pathways, PhS1P can influence a diverse array of biological functions within the cell. biorxiv.org

Mitogen-Activated Protein Kinase (MAPK) Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is a central signaling cascade that P1P utilizes to regulate cellular processes. This pathway is involved in transmitting signals from the cell surface to the nucleus, influencing gene expression and protein activity. P1P has been shown to activate various components of the MAPK family, including ERK and p38 kinase. nih.gov In some cellular contexts, this activation is dependent on pertussis toxin-sensitive G-proteins. nih.gov

A key branch of the MAPK pathway involves the Extracellular signal-Regulated Kinases 1 and 2 (ERK1/2). P1P has been demonstrated to stimulate the phosphorylation and activation of ERK1/2 in various cell types. For instance, in chondrocytes, the proliferative effects of P1P are mediated through the ERK pathway. biorxiv.org This activation is often synergistic with other growth factors, such as the epidermal growth factor (EGF), where P1P enhances EGF-induced ERK phosphorylation, promoting wound healing and cell proliferation. biorxiv.org The activation of ERK1/2 by P1P can be a direct consequence of S1PR engagement, leading to downstream signaling events that control cell fate. biorxiv.org

PI3K/Akt Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt pathway is another critical signaling route influenced by P1P. This pathway is fundamentally involved in cell survival, growth, and proliferation. biorxiv.orgnih.gov Research indicates that P1P can activate the PI3K/Akt pathway, contributing to its anti-apoptotic and pro-survival effects. biorxiv.orgnih.gov For example, in human dermal fibroblasts, P1P was found to increase cell viability by regulating the Akt pathway, thereby attenuating hydrogen peroxide-induced cell growth arrest. nih.gov Similarly, in the context of oocyte maturation, the anti-apoptotic effects of P1P are linked to the phosphorylation and activation of the PI3K/Akt pathway. biorxiv.org The activation of this pathway by P1P is often mediated through its interaction with S1P receptors. biorxiv.org

Rho/ROCK Pathway

The Rho/ROCK pathway, which plays a significant role in regulating cell shape, motility, and contraction, is also modulated by P1P signaling. Activation of S1P receptors by ligands like P1P can lead to the downstream activation of Rho-associated protein kinases (ROCKs). biorxiv.org This has been observed in the context of meiotic resumption and spindle positioning in oocytes, where P1P treatment may activate S1PR2, leading to the activation of ROCKs. biorxiv.org Furthermore, in other cell types, S1PR activation has been shown to induce RhoA/ROCK/SMAD signaling. mdpi.com

mTOR Signaling Pathway

The mammalian target of rapamycin (B549165) (mTOR) signaling pathway, a central regulator of cell growth, proliferation, and metabolism, is a key target of P1P's molecular action. A chemically modified analogue, O-cyclic phytosphingosine-1-phosphate (cP1P), has been shown to activate the mTOR signaling pathway. mdpi.comnih.gov This activation is crucial for processes such as glycolytic reprogramming in mesenchymal stem cells. nih.govnih.gov

A significant consequence of mTOR activation by cP1P is the regulation of Hypoxia-Inducible Factor 1-alpha (HIF1α). nih.govmdpi.comelsevierpure.com The cP1P-activated mTOR pathway promotes the translation of HIF1α via S6K1, a critical step for HIF1α activation. nih.govelsevierpure.com Furthermore, the activated mTOR pathway induces the expression of bicaudal D homolog 1, which facilitates the nuclear translocation of HIF1α. nih.gov This mechanism enhances the therapeutic potential of mesenchymal stem cells by stimulating HIF1α-dependent glycolytic reprogramming. nih.govelsevierpure.com

Interplay with Calcium Homeostasis

P1P signaling is intricately linked with the regulation of intracellular calcium homeostasis. Studies have shown that P1P can stimulate an increase in intracellular calcium concentration. nih.gov This effect is mediated through the activation of phospholipase C (PLC). nih.gov Interestingly, in some cell types, this P1P-induced calcium increase is insensitive to pertussis toxin, suggesting a G-protein-independent mechanism or the involvement of a different G-protein subtype. nih.gov The modulation of calcium levels by P1P is a critical component of its signaling repertoire, influencing a wide array of cellular functions.

| Pathway | Key Mediators | Cellular Outcome | References |

| MAPK Pathway | ERK1/2, p38 kinase | Cell proliferation, Gene expression | biorxiv.org, nih.gov |

| PI3K/Akt Pathway | PI3K, Akt | Cell survival, Growth, Proliferation | nih.gov, biorxiv.org |

| Rho/ROCK Pathway | RhoA, ROCK | Cell motility, Meiotic resumption | biorxiv.org, mdpi.com |

| mTOR Signaling | mTOR, S6K1, HIF1α | Glycolytic reprogramming, Cell growth | mdpi.com, nih.gov, nih.gov |

| Calcium Homeostasis | Phospholipase C | Modulation of intracellular calcium | nih.gov |

Intracellular Targets Independent of Cell Surface Receptors

While much of the signaling activity of sphingolipids is mediated by G protein-coupled receptors on the cell surface, a growing body of evidence indicates that this compound (P1P) and its close structural analog, sphingosine 1-phosphate (S1P), also function as critical intracellular signaling molecules. ahajournals.orgmdpi.com These lipids can directly interact with and modulate the function of various proteins within the cell, thereby initiating signaling cascades independently of plasma membrane receptors. This mode of action allows for a rapid and localized response to specific cellular cues and metabolic states. The intracellular actions of these phosphorylated sphingoid bases are crucial for a variety of cellular processes, ranging from stress responses and immune signaling to the regulation of gene expression. embopress.orgescholarship.org

Direct Interactions within Cells

Research has identified several key intracellular proteins that are direct targets of P1P or S1P, highlighting the importance of these lipids as intracellular second messengers. These interactions are highly specific and lead to significant downstream cellular effects.

One of the most well-characterized intracellular targets is the TNF receptor-associated factor 2 (TRAF2) , an E3 ubiquitin ligase that plays a pivotal role in the nuclear factor-κB (NF-κB) signaling pathway. mdpi.comescholarship.org S1P has been identified as a critical cofactor for TRAF2's catalytic activity. escholarship.orgnih.gov In response to stimuli like tumor necrosis factor-alpha (TNF-α), sphingosine kinase 1 (SphK1) is activated and interacts with TRAF2, leading to local production of S1P. ahajournals.orgmdpi.com This newly synthesized S1P binds directly to the RING domain of TRAF2, stimulating its E3 ligase activity and promoting the lysine-63-linked polyubiquitination of RIP1 (receptor-interacting protein 1). nih.gov This ubiquitination event is a crucial step for the recruitment of downstream kinases and the subsequent activation of the NF-κB pathway, which is essential for promoting cell survival and inflammation. escholarship.orgnih.gov This mechanism effectively links sphingolipid metabolism directly to the regulation of the NF-κB immune response pathway. escholarship.org

Another important class of intracellular interactors is the 14-3-3 protein family . These are highly conserved regulatory proteins that bind to phosphorylated motifs on a wide array of target proteins, influencing their activity, localization, and stability. vu.nlnih.gov Studies have shown that phytosphingosine (the precursor to P1P) can stimulate the phosphorylation of a 14-3-3 protein by the calcium-dependent protein kinase 3 (CPK3) in plants. vu.nl While this interaction involves the precursor, it points to a broader regulatory role for sphingolipids within the 14-3-3 signaling network, which is known to intersect with sphingolipid signaling pathways. nih.gov

In yeast (Saccharomyces cerevisiae), P1P has been shown to have a specific signaling function in regulating the expression of genes involved in mitochondrial respiration. embopress.orgnih.govnih.gov This regulation occurs through the HAP complex transcription factor (HAP2/3/4/5). embopress.orgnih.gov This discovery highlights a defined role for P1P as an intracellular messenger that can directly influence gene transcription programs to adapt cellular metabolism. researchgate.net

Furthermore, in plants, P1P and S1P are implicated in the direct regulation of the heterotrimeric G protein α subunit GPA1 . biologists.com This interaction appears to be independent of a canonical G protein-coupled receptor and is involved in controlling stomatal opening and cell proliferation, demonstrating a novel mechanism of G protein activation by a lipid mediator. biologists.com

The table below summarizes key research findings on the direct intracellular interactions of P1P and its related sphingolipids.

| Interacting Protein/Complex | Organism/System | Sphingolipid | Key Finding | Downstream Effect |

| TRAF2 | Mammalian Cells | Sphingosine 1-phosphate (S1P) | S1P acts as a direct cofactor, binding to the TRAF2 RING domain. escholarship.orgnih.gov | Stimulates E3 ubiquitin ligase activity, leading to K63-linked polyubiquitination of RIP1 and subsequent NF-κB activation. nih.gov |

| 14-3-3 Proteins | Arabidopsis thaliana (Plant) | Phytosphingosine (PHS) | PHS stimulates the phosphorylation of 14-3-3 proteins by CPK3. vu.nl | Modulates 14-3-3 structure and its interaction with client proteins like CPK3. vu.nl |

| HAP Complex | Saccharomyces cerevisiae (Yeast) | This compound (P1P) | P1P specifically regulates genes required for mitochondrial respiration. embopress.orgnih.gov | Control of gene expression related to cellular respiration. nih.gov |

| GPA1 | Arabidopsis thaliana (Plant) | P1P and/or S1P | Directly regulates the G protein α subunit. biologists.com | Inhibition of stomatal opening and stimulation of cell proliferation. biologists.com |

| MPK6 | Arabidopsis thaliana (Plant) | This compound (P1P) | P1P is involved in the activation of the mitogen-activated protein kinase 6. mdpi.comfrontiersin.org | Triggers downstream signaling in response to cold stress. frontiersin.org |

| Efflux Pumps | Candida albicans (Fungus) | This compound (P1P) | P1P addition increases the expression of genes coding for efflux pumps. asm.org | Enhances the efflux of miconazole, conferring drug resistance. asm.orgnih.gov |

These findings collectively underscore the functional diversity of P1P as an intracellular signaling molecule, capable of directly engaging with a range of protein targets to control fundamental cellular processes across different eukaryotic kingdoms.

Physiological and Pathophysiological Roles of Phytosphingosine 1 Phosphate

Cellular Processes

Cell Growth and Proliferation

Phytosphingosine (B30862) 1-phosphate has been identified as a key regulator of cell growth and proliferation, often acting in concert with other growth factors to amplify its effects. spandidos-publications.comspandidos-publications.comnih.govnih.gov

In human dermal fibroblasts (HDFs), P1P has been shown to regulate the expression of various genes, particularly those related to the cell cycle. spandidos-publications.com Microarray analysis of P1P-treated HDFs revealed an upregulation of genes involved in the cell cycle, cell division, and chromosome segregation. spandidos-publications.com Specifically, the expression of cyclins A2, B1, and B2, which are crucial regulators of cell cycle progression, was found to be increased. spandidos-publications.com

Furthermore, P1P exhibits a synergistic effect with epidermal growth factor (EGF) to promote cell proliferation. spandidos-publications.comspandidos-publications.comnih.gov Co-treatment of HDFs with P1P and EGF leads to a more significant increase in cell viability and proliferation than treatment with either molecule alone. spandidos-publications.comspandidos-publications.com This synergistic action is attributed to the ability of P1P to enhance EGF-induced signaling pathways. For instance, the combination of P1P and EGF leads to higher levels of phosphorylated ERK and AKT, key proteins in pro-proliferative signaling cascades. spandidos-publications.com

A chemically synthesized derivative, O-cyclic phytosphingosine-1-phosphate (cP1P), has also been noted for its role in promoting the proliferation of certain cell types. researchgate.net Studies on the differentiation of human embryonic stem cells (hESCs) into endothelial cells showed that cP1P treatment, both alone and in combination with VEGF, significantly increased the total cell count over multiple passages. researchgate.net

Table 1: Effects of Phytosphingosine 1-Phosphate on Cell Growth and Proliferation

| Cell Type | Treatment | Observed Effect | Key Signaling Molecules Involved |

|---|---|---|---|

| Human Dermal Fibroblasts (HDFs) | P1P | Upregulation of cell cycle-related genes | Cyclin A2, Cyclin B1, Cyclin B2 |

| Human Dermal Fibroblasts (HDFs) | P1P + EGF | Synergistic increase in cell proliferation | p-ERK, p-AKT |

| Human Embryonic Stem Cell-derived Endothelial Cells | cP1P | Increased cell count over passages | - |

Cell Survival

This compound and its precursors play a dual role in cell survival, capable of both promoting survival and inducing apoptosis, depending on the cellular context and concentration.

In the context of promoting survival, P1P has been shown to protect cells from oxidative stress-induced damage. In human dermal fibroblasts, P1P can attenuate the growth arrest induced by hydrogen peroxide (H₂O₂). nih.gov This protective effect is mediated through the regulation of the JNK/Akt signaling pathway. nih.gov Specifically, P1P increases the viability of HDFs by modulating the activity of these kinases. nih.gov Similarly, co-treatment with P1P and EGF has been found to protect HDFs against a decrease in cell viability induced by UVB radiation. spandidos-publications.com

Conversely, phytosphingosine, the precursor to P1P, has been demonstrated to induce apoptotic cell death in various human cancer cell lines, including T-cell lymphoma and lung carcinoma cells. aacrjournals.org This pro-apoptotic effect is mediated through the activation of caspase 8 and the translocation of the pro-apoptotic protein Bax from the cytosol to the mitochondria. aacrjournals.org This leads to a decrease in mitochondrial membrane potential and the subsequent release of cytochrome c, a key event in the intrinsic apoptotic pathway. aacrjournals.org Interestingly, phytosphingosine can also enhance apoptotic cell death in radiation-resistant cancer cells when used in combination with ionizing radiation. ashpublications.org

The cyclic derivative, O-cyclic phytosphingosine-1-phosphate (cPS1P), has demonstrated neuroprotective effects by promoting neuronal survival. nih.govmdpi.com In models of Parkinson's disease, cPS1P treatment was shown to increase the expression of dopamine-related proteins and reduce inflammatory markers, thereby protecting against neurodegeneration. nih.govmdpi.com In vitro studies using human neuroblastoma SH-SY5Y cells showed that cPS1P could significantly increase cell viability and reduce cytotoxicity and neuronal apoptosis induced by the neurotoxin MPP+. mdpi.com

Table 2: Dichotomous Roles of Phytosphingosine and its Derivatives in Cell Survival

| Compound | Cell Type | Effect | Mechanism of Action |

|---|---|---|---|

| This compound (P1P) | Human Dermal Fibroblasts | Promotes survival against oxidative stress | Regulation of JNK/Akt pathway |

| Phytosphingosine | Human T-cell lymphoma and lung carcinoma cells | Induces apoptosis | Activation of caspase 8, Bax translocation, cytochrome c release |

| O-cyclic phytosphingosine-1-phosphate (cPS1P) | Human neuroblastoma SH-SY5Y cells, Parkinson's disease mouse models | Promotes neuronal survival and neuroprotection | Reduction of cytotoxicity and apoptosis, decreased neuroinflammation |

Cell Migration

This compound is a potent stimulator of cell migration, a fundamental process in development, wound healing, and immune responses. spandidos-publications.comspandidos-publications.comnih.gov

In L2071 mouse fibroblasts, P1P has been found to stimulate chemotactic migration through a signaling pathway that is sensitive to pertussis toxin, indicating the involvement of Gi protein-coupled receptors. nih.gov This migratory response is also dependent on the activation of phosphoinositide 3-kinase (PI3K) and p38 kinase. nih.gov

Similarly, in human dermal fibroblasts, P1P, both alone and in synergy with EGF, enhances cell migration. spandidos-publications.com A scratch wound healing assay demonstrated that treatment with P1P and EGF significantly accelerated the closure of the wound compared to untreated cells. spandidos-publications.com

The cyclic form, cP1P, also promotes the migration of endothelial cells derived from human embryonic stem cells. researchgate.net This enhanced migratory ability is a key functional characteristic of endothelial cells and is crucial for processes like angiogenesis. researchgate.net The promotion of cell migration is also a function attributed to the broader class of sphingolipid signaling molecules, including S1P, which is known to be involved in cell migration and invasion. ijstemcell.comresearchgate.netijstemcell.com

Table 3: Pro-migratory Effects of this compound

| Cell Type | Compound | Method of Assessment | Key Signaling Pathways |

|---|---|---|---|

| L2071 mouse fibroblasts | P1P | Chemotaxis assay | Pertussis toxin-sensitive G-proteins, PI3K, p38 kinase |

| Human Dermal Fibroblasts | P1P (+ EGF) | Scratch wound healing assay | - |

| Human Embryonic Stem Cell-derived Endothelial Cells | cP1P | Scratch wound healing assay | - |

Cell Differentiation

This compound and its derivatives have emerged as significant modulators of cell differentiation, particularly in the context of stem cells. mdpi.comnih.govijstemcell.comnih.govresearchgate.net

A chemically synthesized bioactive lipid, O-cyclic phytosphingosine-1-phosphate (cP1P), has been identified as a novel factor that significantly enhances the differentiation of human embryonic stem cells (hESCs) into cardiomyocytes. mdpi.comnih.gov Treatment with cP1P was found to augment the number of beating colonies and the contracting area of cardiomyocytes, indicating a more efficient differentiation process. mdpi.com This effect is mediated through the ALK3/BMPR signaling pathway. mdpi.comnih.gov

Furthermore, cP1P has been shown to promote the differentiation of hESCs into endothelial cells. ijstemcell.comnih.govresearchgate.net The addition of cP1P to the differentiation protocol led to an increased expression of early endothelial progenitor cell markers such as CD34, KDR, ETV2, and LMO2. ijstemcell.com The resulting endothelial cells exhibited functional characteristics, including enhanced migration and tube-like structure formation. researchgate.net These findings suggest that cP1P can be a valuable tool for generating high yields of functional endothelial cells for regenerative medicine applications. nih.govresearchgate.net The broader family of bioactive lipids, including sphingosine-1-phosphate (S1P), is also recognized for its regulatory roles in stem cell proliferation and differentiation. ijstemcell.comnih.govresearchgate.net

Table 4: Role of this compound Derivatives in Cell Differentiation

| Compound | Stem Cell Type | Differentiated Cell Type | Key Findings |

|---|---|---|---|

| O-cyclic phytosphingosine-1-phosphate (cP1P) | Human Embryonic Stem Cells (hESCs) | Cardiomyocytes | Increased number of beating colonies and contracting area via ALK3/BMPR signaling. mdpi.comnih.gov |

| O-cyclic phytosphingosine-1-phosphate (cP1P) | Human Embryonic Stem Cells (hESCs) | Endothelial Cells | Enhanced expression of early endothelial markers and improved functionality. researchgate.netijstemcell.comnih.gov |

Autophagy Regulation

The direct regulation of autophagy by this compound is an area of ongoing research. However, studies on related sphingolipids and cellular stress responses provide some insights.

In the yeast Saccharomyces cerevisiae, sphingolipids are known to be involved in various stress responses, including heat stress, which can be linked to autophagy. embopress.org The synthesis of sphingolipids, including the precursors to P1P, increases during heat stress and is crucial for cell survival. embopress.org While not a direct measure of autophagy, this highlights the role of the sphingolipid metabolic network in cellular adaptation to stress.

In the context of fungal resistance, P1P has been identified as a signaling molecule involved in the resistance of Candida albicans to the antifungal agent miconazole. asm.orgnih.gov Treatment with P1P was found to increase the expression of genes coding for efflux pumps, which helps the cells survive the drug treatment. asm.orgnih.gov This survival mechanism, while not explicitly autophagy, demonstrates a protective signaling role for P1P in response to cellular stress.

Further research is needed to elucidate the specific and direct role of this compound in the regulation of autophagy in various cell types and conditions.

Mitochondrial Function and Metabolism

This compound plays a crucial role in the regulation of mitochondrial function and metabolism, particularly demonstrated in the yeast Saccharomyces cerevisiae. embopress.orgnih.govnih.govresearchgate.net

Integrative analysis of genomic, transcriptomic, and lipidomic data in yeast has revealed a specific signaling role for P1P in regulating genes required for mitochondrial respiration. embopress.orgnih.govnih.govresearchgate.net This regulation is dependent on the HAP2/3/4/5 transcription factor complex. embopress.orgnih.gov This finding was significant as it assigned a specific biological function to P1P in yeast, which was previously unknown. embopress.orgnih.gov

The broader class of sphingolipids, including P1P, has been linked to mitochondrial function in both yeast and mammalian cells. microbialcell.com These lipids are not only structural components of membranes but also act as signaling molecules in processes that are closely tied to mitochondrial health, such as apoptosis. aacrjournals.orgmicrobialcell.com For instance, the pro-apoptotic protein Bax, which is influenced by phytosphingosine, translocates to the mitochondria to initiate apoptosis, highlighting a direct link between sphingolipid signaling and mitochondrial events. aacrjournals.org

In the context of metabolic diseases, the sphingosine-1-phosphate (S1P) axis, which includes its production, transport, and receptors, is known to modify metabolism. nih.gov Dysfunction of mitochondria is a key factor in metabolic diseases, and S1P signaling has been shown to control various aspects of mitochondrial function. nih.gov Given the structural and functional similarities between P1P and S1P, it is plausible that P1P also has a significant impact on mitochondrial function and metabolism in mammalian cells, although this area requires further investigation. spandidos-publications.comspandidos-publications.com

Membrane Dynamics and Structure

As a sphingolipid, this compound is a component of cellular membranes and contributes to their structural integrity and dynamic functions. Sphingolipids are integral to various cellular membranes, including the plasma membrane. nih.gov Their unique physicochemical properties enable them to participate in a wide array of biological functions such as intracellular transport, cell-to-cell interactions, and the sorting of molecules. nih.gov They are key components of specialized membrane microdomains known as lipid rafts, which are involved in cell signaling and the organization of membrane-bound proteins. nih.govnih.gov

Role in the Immune System and Inflammation

P1P and its related signaling axis are deeply involved in the regulation of the immune system, influencing inflammation, the movement of immune cells, and their activation state. P1P exerts many of these effects by acting as a ligand for S1P receptors, a family of five G protein-coupled receptors (S1PR1-5) that are crucial for immune function. nih.govnih.govijbs.com

This compound is recognized as an immunomodulatory molecule. mdpi.comnih.gov It can bind to S1P receptors, with studies showing it has a particularly high affinity for the S1P₄ receptor, which is prominently distributed in lymphoid tissues. nih.gov This interaction directly links P1P to the S1P signaling pathway, a critical regulator of immunity. mdpi.comnih.gov The immunomodulatory drug FTY720 (Fingolimod), which acts as an agonist at four of the five S1P receptors, provides a therapeutic example of how targeting this pathway can profoundly alter immune responses. ijbs.comresearchgate.net Studies using derivatives like O-cyclic phytosphingosine-1-phosphate (cPS1P) have demonstrated the ability to reduce glial cell-mediated neuroinflammation, highlighting its potential to suppress inflammatory responses in the central nervous system. mdpi.comnih.gov

The S1P signaling axis, for which P1P is a natural ligand, is a master regulator of lymphocyte trafficking. nih.govmdpi.commdpi.com The egress of lymphocytes, such as T cells and B cells, from secondary lymphoid organs (like lymph nodes) into the circulatory system is dependent on a finely tuned S1P concentration gradient between the tissues, lymph, and blood. mdpi.comnih.gov Lymphocytes follow this gradient to exit the lymph nodes. nih.govfrontiersin.org Agonists of S1P receptors, such as the phosphorylated form of FTY720, disrupt this process, causing lymphocytes to be retained within the lymph nodes. nih.gov This sequestration leads to a reduction in circulating lymphocytes (lymphopenia) and is the basis for the immunosuppressive effects of S1P receptor modulators. nih.gov The S1P₁ receptor is essential for this process of lymphocyte recirculation and homing. biologists.com

P1P signaling plays a role in controlling the activation and proliferation of various immune cells. nih.govnih.gov In response to inflammatory stimuli, S1P signaling can promote the release of pro-inflammatory cytokines. nih.gov However, targeting this pathway can also have potent anti-inflammatory effects. Treatment with cPS1P, a P1P analog, has been shown to reduce the activation of astrocytes and microglia, which are key immune cells in the brain. nih.govbohrium.com This treatment also decreased the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1 beta (IL-1β). nih.govbohrium.com In non-immune cells, P1P has been shown to increase the viability and proliferation of human dermal fibroblasts. nih.gov

Interactive Data Tables

Table 1: Research Findings on this compound (P1P)

| Area of Research | Key Finding | Model System | Primary Outcome | Citation |

|---|---|---|---|---|

| Mitochondrial Respiration | P1P regulates genes required for mitochondrial respiration. | Yeast (S. cerevisiae) | Regulation via HAP complex transcription factor. | researchgate.netnih.govnih.gov |

| Oxidative Stress | P1P attenuates hydrogen peroxide-induced cell growth arrest. | Human Dermal Fibroblasts | Repression of JNK activation and regulation of the Akt pathway. | nih.gov |

| Immunomodulation | P1P is a high-affinity ligand for the S1P₄ receptor. | Biochemical Assay | Demonstrates a direct link to immune signaling pathways. | nih.gov |

| Lymphocyte Trafficking | S1P receptor agonists (P1P analogs) sequester lymphocytes in lymph nodes. | Mice | Inhibition of lymphocyte egress from lymphoid organs. | nih.gov |

| Immune Cell Activation | cPS1P (P1P analog) reduces activation of microglia and astrocytes. | Mouse Model of Parkinson's Disease | Decreased expression of inflammatory markers (TNF-α, IL-1β). | nih.govbohrium.com |

Regulation of Immune Cell Activation and Proliferation

T Cells

The trafficking and function of T lymphocytes are intricately regulated by sphingosine (B13886) 1-phosphate. S1P signaling is essential for the egress of T cells from the thymus and their circulation between secondary lymphoid organs, a process fundamental for immune surveillance. biologists.comfrontiersin.org This regulation is primarily mediated through the S1P receptor 1 (S1PR1). frontiersin.org The S1P gradient between lymph nodes and the blood directs the movement of T cells. nih.gov Furthermore, S1P signaling supports the survival of naive T cells by maintaining their mitochondrial function. bohrium.com Dysregulation of this pathway can contribute to autoimmune conditions by affecting T cell trafficking and function. nih.gov

B Cells

Similar to T cells, the trafficking of B cells is also dependent on the S1P signaling pathway. biologists.com S1P guides the migration of B cells to splenic follicles and their movement within secondary lymphoid organs. frontiersin.org This process is crucial for B cells to encounter antigens and mount an effective adaptive immune response. biologists.com Additionally, S1P has been shown to inhibit inflammatory responses in B cells induced by lipopolysaccharides (LPS). nih.gov

Macrophages and Microglia

Sphingosine 1-phosphate plays a significant role in modulating the functions of macrophages and microglia, the resident immune cells of the central nervous system. S1P can act as a chemoattractant, recruiting these cells to sites of inflammation or tumors. nih.govnih.gov Studies have shown that S1P secreted by glioma cells is responsible for the active recruitment of tumor-associated macrophages/microglia (TAMs). nih.govnih.gov

Once recruited, S1P can influence the phenotype of these cells, often promoting a pro-inflammatory or pro-tumorigenic state. nih.gov For instance, S1P signaling can induce the M1 polarization of human microglia. researchgate.net In the context of neuroinflammation, as seen in models of Parkinson's disease, the modulation of S1P receptors by compounds like O-cyclic phytosphingosine-1-phosphate (cPS1P) has been shown to reduce the activation of microglia and subsequent neuroinflammation. mdpi.comnih.gov This modulation can lead to a decrease in the production of pro-inflammatory mediators. mdpi.com Furthermore, S1P produced by macrophages can influence other immune processes, such as inhibiting Type 1 interferon signaling in alveolar macrophages. frontiersin.org

| Cell Type | Effect of this compound/Sphingosine 1-Phosphate | Research Findings |

| Macrophages | Recruitment, Pro-inflammatory activation, Cytokine release | S1P recruits macrophages and can promote the release of pro-inflammatory cytokines. frontiersin.orgnih.gov |

| Microglia | Recruitment, Activation, Pro-tumorigenic phenotype | S1P recruits microglia and induces a phenotype that can favor glioma progression. nih.govnih.gov cPS1P can reduce microglia activation in Parkinson's disease models. mdpi.com |

Dendritic Cells

Dendritic cells (DCs), which are critical for initiating adaptive immune responses, are also influenced by sphingolipid signaling. nih.gov S1P can modulate the maturation and function of DCs. frontiersin.org For example, in mature DCs, S1P has been observed to inhibit the secretion of tumor necrosis factor-alpha (TNF-α) and interleukin-12 (B1171171) (IL-12), while enhancing the secretion of the anti-inflammatory cytokine IL-10. frontiersin.org This suggests a role for S1P in skewing the immune response, potentially towards a Th2 lymphocyte-induced immunity. frontiersin.org The expression of S1P receptors on DCs is crucial for their ability to respond to these signals and regulate immune responses. frontiersin.orgmdpi.com

Natural Killer Cells

The trafficking and cytotoxic activity of Natural Killer (NK) cells are regulated by S1P. The S1P receptor 5 (S1P5) is particularly important for the egress of NK cells from the bone marrow and their mobilization to inflamed tissues. frontiersin.orgnih.gov This highlights a dedicated mechanism for controlling NK cell circulation, distinct from that of T and B lymphocytes which primarily use S1PR1. nih.gov In addition to its role in trafficking, S1P has been found to inhibit the cytotoxic activity of NK cells against tumor cells. nih.gov This inhibitory effect is mediated through Gs protein-dependent signaling, leading to an increase in cAMP levels. nih.gov This suggests that S1P in the tumor microenvironment could contribute to the escape of tumor cells from NK cell-mediated immune surveillance. nih.gov

| Cell Function | Role of this compound/Sphingosine 1-Phosphate | Key Receptor/Pathway |

| Trafficking | Promotes egress from bone marrow and homing to inflamed tissues. | S1P5 frontiersin.orgnih.gov |

| Cytotoxicity | Inhibits cytotoxic activity against tumor cells. | Gs protein-mediated signaling nih.gov |

Cytokine Production Modulation

This compound and its analogs are significant modulators of cytokine production across various immune cells. This modulation is a key aspect of their role in regulating inflammation and immune responses.

For instance, S1P can promote the production of pro-inflammatory cytokines like interleukin-1β (IL-1β) and TGF-β in cells such as macrophages. nih.gov In Parkinson's disease models, the administration of O-cyclic phytosphingosine-1-phosphate (cPS1P) led to a reduction in pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α) and IL-1β, by suppressing the activation of glial cells. mdpi.com

In dendritic cells, S1P signaling can have a more nuanced effect, inhibiting the secretion of pro-inflammatory cytokines like IL-12 and IL-23 while boosting the release of the anti-inflammatory cytokine IL-10. frontiersin.orgmdpi.com This differential regulation highlights the context-dependent nature of S1P's immunomodulatory functions.

| Cytokine | Effect of P1P/S1P | Cell Type(s) |

| IL-1β | Increased production | Macrophages nih.gov |

| TNF-α | Decreased production (via cPS1P) | Glial cells mdpi.com |

| IL-10 | Enhanced secretion | Dendritic Cells frontiersin.org |

| IL-12 | Inhibited secretion | Dendritic Cells frontiersin.orgmdpi.com |

| IL-23 | Inhibited secretion | Dendritic Cells mdpi.com |

Endothelial Barrier Integrity

Sphingosine 1-phosphate is a critical regulator of endothelial barrier function, which is essential for maintaining vascular homeostasis and controlling the passage of fluids and molecules from the bloodstream into tissues. nih.govnih.gov S1P enhances the integrity of the endothelial barrier, a process largely mediated through the S1P1 receptor. nih.govahajournals.org It achieves this by promoting the assembly of adherens junctions between endothelial cells. ahajournals.org

Furthermore, S1P plays a protective role for the endothelial glycocalyx, a carbohydrate-rich layer on the surface of endothelial cells that contributes to the vascular barrier. physiology.org S1P has been shown to inhibit the shedding of key components of the glycocalyx, such as syndecan-1, heparan sulfate, and chondroitin (B13769445) sulfate. physiology.org This protective effect is also mediated by the S1P1 receptor and involves the modulation of matrix metalloproteinase (MMP) activity. physiology.org The ability of S1P, particularly when carried by high-density lipoprotein (HDL), to maintain persistent signaling is crucial for the continuous support of endothelial barrier function. nih.gov Dysregulation of this S1P-mediated barrier protection is implicated in various pathological conditions characterized by vascular leakage, such as sepsis and atherosclerosis. nih.govnih.gov

Role in the Nervous System and Neuroprotection

This compound (P1P), a bioactive sphingolipid, plays a significant role in the central nervous system (CNS), particularly in processes related to neuroprotection and modulation of neuroinflammation. nih.govmdpi.com Its actions are often mediated through sphingosine-1-phosphate (S1P) receptors, which are expressed on various neural cells, including neurons, microglia, astrocytes, and oligodendrocytes. nih.gov

Neuronal Protection and Survival

P1P and its analogs have demonstrated neuroprotective properties. nih.govbohrium.com In the CNS, the broader family of sphingosine-1-phosphate (S1P) molecules, to which P1P belongs, is crucial for neuronal protection. mdpi.com Studies have shown that S1P signaling can modulate neuronal survival. nih.gov For instance, a synthetic derivative of P1P, O-cyclic phytosphingosine-1-phosphate (cPS1P), has been shown to protect against neuronal cell death. bohrium.com This neuroprotective effect is partly attributed to the modulation of S1P receptors, which in turn can reduce oxidative stress and inflammation. nih.gov Furthermore, S1P signaling is implicated in regulating mitochondrial apoptosis, a key process in neuronal cell death. nih.gov

Regulation of Synaptic Transmission

Sphingolipid metabolites, including P1P, are involved in the intricate regulation of synaptic transmission. nih.govmdpi.com S1P, a close relative of P1P, plays an important role in regulating membrane excitability and the release of neurotransmitters. mdpi.com Research on S1P has revealed its capacity to influence synaptic strength, a fundamental aspect of memory formation. nih.gov For example, S1P can increase the frequency of miniature excitatory postsynaptic currents (mEPSCs) in the hippocampus. nih.gov This modulation of synaptic activity highlights the potential for sphingolipids like P1P to impact cognitive functions. nih.gov The dysregulation of S1P signaling has been linked to synaptic dysfunction. mdpi.com

Neuroinflammation Modulation

P1P and its derivatives exhibit significant immunomodulatory and anti-inflammatory effects within the nervous system. nih.govbohrium.com Neuroinflammation is a key feature in the pathogenesis of neurodegenerative diseases like Parkinson's disease. nih.gov A synthetic analog of P1P, cPS1P, has been shown to reduce markers of neuroinflammation, including the activation of glial cells and the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin 1 beta (IL-1β). nih.govbohrium.com The mechanism behind this modulation often involves the regulation of S1P receptors, which can suppress the expression of activated glial cells and reduce inflammatory cytokines. nih.gov S1P signaling can also influence the trafficking of lymphocytes, further contributing to its immunomodulatory role. nih.gov

Dopaminergic Neuron Protection

A significant area of research has focused on the protective effects of P1P analogs on dopaminergic neurons, which are the primary cells lost in Parkinson's disease. nih.govnih.gov Studies using mouse models of Parkinson's disease have demonstrated that O-cyclic phytosphingosine-1-phosphate (cPS1P) can protect dopaminergic neurons in the substantia nigra and striatum. nih.gov This protection is associated with an increase in dopamine-related proteins such as tyrosine hydroxylase (TH), vesicular monoamine transporter 2 (VMAT2), and dopamine (B1211576) transporter (DAT). nih.govbohrium.com Furthermore, cPS1P administration has been shown to restore motor function in these models. bohrium.com The protective mechanism is believed to involve the modulation of S1P receptor 1 (S1PR1) and the reduction of α-synuclein accumulation, a pathological hallmark of Parkinson's disease. nih.govbohrium.com In cell-based models, cPS1P has been found to prevent the death of dopaminergic SH-SY5Y neurons and increase the expression of tyrosine hydroxylase. google.com

Astrogliosis and Microglial Activation

P1P and related sphingolipids play a role in modulating the activity of glial cells, including astrocytes and microglia, which are central to the inflammatory response in the brain. nih.govmdpi.com Alterations in sphingolipid metabolism can lead to the activation of these glial cells, which in turn release inflammatory mediators that can cause neuronal damage. nih.gov Studies have shown that S1P receptor modulation can suppress the activation of astrocytes and microglia. nih.gov Specifically, a derivative of P1P, cPS1P, has been observed to reduce markers of activated astrocytes (GFAP) and microglia (Iba-1). nih.govbohrium.com The accumulation of S1P in neural cells has been linked to increased microglial activation, characterized by a more activated morphology and an increase in activation markers. nih.gov This microglial activation is also associated with an increase in pro-inflammatory cytokines. nih.gov

Role in Plant Biology and Stress Responses

This compound (P1P) is a crucial signaling molecule in plants, involved in various physiological processes and responses to environmental stresses. biorxiv.orgnih.gov It is a phosphorylated form of the long-chain base phytosphingosine (PHS) and is abundant in plants. biorxiv.org

P1P is recognized as a stress-related signaling messenger. biorxiv.org It plays a role in the plant's defense against pathogens and in response to abiotic stresses like chilling. biorxiv.orgnih.gov For instance, P1P is involved in the hypersensitive response (HR), a form of programmed cell death that helps to limit the spread of pathogens. nih.gov Exogenous application of PHS, the precursor to P1P, can induce systemic acquired resistance (SAR), a broad-spectrum and long-lasting defense response in plants. biorxiv.org This process involves the upregulation of sphingosine kinase (SphK), the enzyme that converts PHS to P1P. biorxiv.org

The signaling functions of P1P are often intertwined with other signaling pathways in plants. For example, P1P is involved in abscisic acid (ABA)-mediated guard cell signal transduction, which regulates stomatal closure in response to stress. biorxiv.orgfrontiersin.org This action is mediated, at least in part, by a G-protein α-subunit. nih.gov Studies in Arabidopsis thaliana have shown that P1P, similar to sphingosine-1-phosphate (S1P), regulates stomatal apertures. oup.compsu.edu

Furthermore, research indicates that chilling temperatures provoke a rapid and transient formation of P1P in Arabidopsis. nih.gov This cold-induced synthesis of P1P is linked to the activation of the mitogen-activated protein kinase AtMPK6, a key component of stress signaling pathways in plants. nih.gov This suggests that P1P formation is a critical early event in the plant's response to cold stress. nih.gov

Stress Signaling

This compound is an active participant in plant stress signaling cascades. nih.govbiorxiv.org Research has identified it as a lipid messenger that, much like its counterpart sphingosine-1-phosphate (S1P), regulates physiological processes in response to stress. biorxiv.org Its signaling activity is often mediated by the G-protein α-subunit, GPA1, in Arabidopsis. nih.govbiorxiv.org The formation of PHS-P from its precursor, phytosphingosine (PHS), is catalyzed by sphingosine kinases (SphK). The induction of SphK, which metabolizes PHS into PHS-P, occurs in a biphasic manner following certain stress triggers, highlighting its fundamental role as an intracellular signaling molecule in development and stress responses. nih.gov The interplay between PHS-P and other lipid messengers, such as phosphatidic acid (PA), further underscores the complexity of stress signaling networks. These interactions suggest a co-dependent relationship in the amplification of lipid-mediated signals crucial for plant survival. frontiersin.org

Table 1: Key Components in this compound Stress Signaling

| Component | Role in Signaling | Relevant Stresses |

|---|---|---|

| This compound (PHS-P) | Intracellular second messenger. | Abiotic stress, Pathogen defense. nih.govbiorxiv.org |

| Sphingosine Kinase (SphK) | Enzyme that phosphorylates phytosphingosine to form PHS-P. nih.gov | Pathogen infection, various stresses. nih.gov |

| G-Protein α-Subunit (GPA1) | Downstream component that mediates PHS-P signals. nih.govbiorxiv.orgfrontiersin.org | Abscisic acid (ABA) signaling, stomatal regulation. frontiersin.org |

| Phosphatidic Acid (PA) | Lipid messenger that interacts with and can activate SphK. frontiersin.org | ABA signaling, multiple stress responses. frontiersin.org |

Stomatal Aperture Regulation

This compound is an effective regulator of guard cell turgor and, consequently, stomatal apertures. nih.govoup.com Exogenously applied PHS-P has been shown to inhibit light-induced stomatal opening and promote stomatal closure in Arabidopsis thaliana. nih.gov This action is analogous to that of sphingosine-1-phosphate (S1P), another sphingolipid metabolite involved in guard cell signaling, particularly in response to the phytohormone abscisic acid (ABA). nih.govpsu.edu The signaling pathway for PHS-P in guard cells is dependent on a functional G-protein α-subunit, GPA1. nih.govoup.comnih.gov In gpa1 null mutant plants, the ability of PHS-P to regulate stomatal apertures is impaired, placing the G-protein downstream of the sphingolipid signal. frontiersin.orgnih.gov Furthermore, PHS-P is implicated in stomatal immunity, where its formation by the enzyme LONG-CHAIN BASE KINASE 1 (LCBK1) is required for stomatal closure in response to pathogen-associated molecular patterns (PAMPs) like flg22. researchgate.net

Table 2: Research Findings on PHS-P and Stomatal Regulation

| Plant Model | Finding | Key Signaling Component |

|---|---|---|

| Arabidopsis thaliana (Wild-Type) | Exogenous PHS-P inhibits light-induced stomatal opening and promotes closure. nih.gov | GPA1 (G-protein α-subunit). nih.gov |

| Arabidopsis thaliana (gpa1 mutant) | The regulatory effect of PHS-P on stomatal apertures is impaired. oup.comnih.gov | GPA1 (G-protein α-subunit). oup.comnih.gov |

| Arabidopsis thaliana (lcbk1 mutant) | Fails to close stomata in response to bacterial inoculation or flg22 treatment. nih.gov | LCBK1 (Long-Chain Base Kinase 1). nih.gov |

Hypersensitive Response

The hypersensitive response (HR) is a form of programmed cell death at the site of pathogen infection that limits pathogen spread. Recent studies have indicated that phosphorylated sphingoid bases, including this compound, participate as signaling molecules in the defense pathways associated with the HR. nih.govbiorxiv.org While direct mechanistic studies on PHS-P's role are evolving, evidence points towards the involvement of its precursors and related metabolites. The accumulation of phytosphingosine (PHS), the substrate for PHS-P synthesis, has been observed during pathogen interactions, suggesting a positive role for this long-chain base in the plant's response to pathogens, potentially including the execution of the HR. researchgate.net The modulation of sphingolipid metabolism, leading to the generation of signaling molecules like PHS-P, appears to be an integral part of the complex signaling network that governs plant-pathogen interactions and defense responses such as HR. nih.govbiorxiv.org

Pattern-Triggered Immunity

This compound plays a significant role in pattern-triggered immunity (PTI), the first layer of plant defense activated by the recognition of pathogen-associated molecular patterns (PAMPs). researchgate.net A key aspect of PTI is the rapid closure of stomata to prevent pathogen entry. researchgate.net The synthesis of PHS-P is crucial for this response. In Arabidopsis, the enzyme LONG-CHAIN BASE KINASE 1 (LCBK1) phosphorylates phytosphingosine to generate PHS-P, which then promotes stomatal closure upon PAMP perception, such as treatment with the bacterial flagellin (B1172586) peptide flg22. nih.gov Mutant plants lacking LCBK1 (lcbk1) are defective in PTI-induced stomatal closure. nih.gov Crucially, the exogenous application of PHS-P can rescue this phenotype and restore stomatal closure in lcbk1 mutants, demonstrating that PHS-P is the active signaling molecule downstream of LCBK1 in this pathway. nih.gov This positions PHS-P as a key positive regulator of stomatal immunity in plants. nih.gov

Cold/Chilling Stress Response

Table 3: Key Factors in the PHS-P-Mediated Cold Stress Response in Arabidopsis

| Factor | Type | Function in Cold Response |

|---|---|---|

| Chilling (Low Temperature) | Abiotic Stressor | Triggers the rapid and transient synthesis of PHS-P. nih.govresearchgate.net |

| LCBK2 | LCB Kinase | The specific enzyme isoform responsible for cold-evoked PHS-P synthesis. nih.govresearchgate.net |

| This compound (PHS-P) | Signaling Molecule | Accumulates upon chilling and activates downstream signaling components. nih.govherts.ac.uk |

| AtMPK6 | Mitogen-Activated Protein Kinase | Activated by PHS-P as part of the cold signaling cascade. nih.govfrontiersin.org |

| RGL3 | DELLA Gene | A cold-responsive gene whose expression is altered in the absence of the LCBK2/PHS-P pathway. nih.gov |

Methodological Approaches and Research Techniques

Lipidomics Analysis

Lipidomics, the large-scale study of lipids, is a cornerstone for investigating P1P. Advanced mass spectrometry (MS) techniques are essential for the identification and quantification of P1P and other sphingolipids from complex biological mixtures. frontiersin.org These methods allow for the detailed characterization of the "sphingolipidome." frontiersin.org

A common approach involves liquid chromatography coupled with triple quadrupole mass spectrometry (LC-MS/MS), which offers high sensitivity and specificity. researchmap.jp This technique can overcome challenges such as the low abundance of P1P and peak tailing caused by its phosphate (B84403) group. researchmap.jp For structural characterization, precursor ion scanning is used; for instance, the phytosphingosine (B30862) backbone (t18:0) is identified by a characteristic precursor ion at m/z 282, which results from the loss of two water molecules. frontiersin.org

The extraction of lipids from biological samples is a critical first step. Modified versions of the Folch and Bligh and Dyer methods are commonly used for fungal cells. frontiersin.org A rapid, single-phase extraction method using chloroform (B151607) and methanol (B129727) has also been developed for the comprehensive analysis of sphingolipids from tissues, enabling sensitive determination in the low femtomolar range. researchmap.jp

Genomic and Transcriptomic Approaches

Genomic and transcriptomic approaches are powerful tools for uncovering the signaling roles of P1P. By integrating data from genomics, transcriptomics, and lipidomics, researchers can deconvolve complex biological information to identify specific pathways regulated by P1P. nih.govresearchgate.net

In the yeast Saccharomyces cerevisiae, this integrative systems biology approach has been pivotal. nih.govnih.gov Researchers use mutant strains, such as those with deletions in genes for long-chain base kinases (lcb4Δ/lcb5Δ) or phosphatases (lbp1Δ/lbp2Δ), to manipulate intracellular P1P levels. nih.govpnas.org By subjecting these strains to stimuli like heat stress, scientists can perform parallel transcriptomic (mRNA profiling) and lipidomic analyses. nih.gov

Correlation analysis between gene expression profiles and lipid levels helps to identify genes whose expression is associated with changes in P1P concentration. nih.govresearchgate.net This method revealed that P1P regulates genes involved in mitochondrial respiration through the HAP complex transcription factor in yeast. nih.govnih.gov Furthermore, gene ontology (GO) analysis of genes affected by P1P treatment in human dermal fibroblasts has helped to categorize the biological processes influenced by this lipid, such as cell cycle regulation. spandidos-publications.comscispace.com

In Vitro Cellular Models

In vitro models are indispensable for dissecting the cellular mechanisms of P1P action in a controlled environment.

Human Dermal Fibroblasts (HDFs) are a key model for studying the effects of P1P on the skin. Research has shown that P1P can increase the viability of HDFs and protect them from oxidative stress-induced growth arrest. nih.gov It achieves this by regulating signaling pathways such as the c-Jun N-terminal kinase (JNK)/Akt pathway. nih.govbiorxiv.org In HDFs, P1P has been found to upregulate the expression of the Epidermal Growth Factor Receptor (EGFR) mRNA and act synergistically with Epidermal Growth Factor (EGF) to promote cell proliferation and migration. spandidos-publications.comspandidos-publications.com Techniques used in these studies include quantitative real-time PCR (qPCR), western blotting, cell migration assays, and viability assays. spandidos-publications.comnih.gov

The human neuroblastoma cell line, SH-SY5Y, is widely used in research related to neurodegenerative diseases like Parkinson's disease. nih.govgoogle.com In these cells, O-cyclic phytosphingosine-1-phosphate (cPS1P), a derivative of P1P, has been shown to protect against MPP+-induced cytotoxicity and apoptosis. nih.govbohrium.com Studies in SH-SY5Y cells have demonstrated that P1P derivatives can prevent the death of dopaminergic neurons and increase the expression of tyrosine hydroxylase, an enzyme crucial for dopamine (B1211576) synthesis. google.com

| Cell Line | Model For | Key Research Techniques | Major Findings Related to P1P |

| Human Dermal Fibroblasts (HDFs) | Skin physiology, aging, wound healing | qPCR, Western Blot, Cell Migration Assays, Viability Assays spandidos-publications.comspandidos-publications.comnih.gov | P1P increases cell viability, protects against oxidative stress, and acts synergistically with EGF to promote proliferation and migration. nih.govspandidos-publications.com |

| SH-SY5Y Neurons | Neurodegenerative diseases (e.g., Parkinson's) | MTT Assay, Caspase-3/7 Assay, Western Blot nih.govgoogle.combohrium.com | P1P derivatives protect against neurotoxin-induced cell death and increase the expression of key neuronal enzymes like tyrosine hydroxylase. nih.govgoogle.com |

The budding yeast Saccharomyces cerevisiae is a powerful model organism for studying fundamental cellular processes involving sphingolipids. nih.govannualreviews.org Because the core sphingolipid metabolic pathways are conserved between yeast and mammals, findings in yeast often have broader implications. annualreviews.org

Researchers utilize genetic manipulation to create mutant strains that accumulate or are deficient in specific sphingolipids. For example, deleting the genes LCB4 and LCB5, which encode long-chain base kinases, prevents the phosphorylation of phytosphingosine (PHS) to P1P. researchgate.net This allows scientists to study the specific consequences of P1P absence. An integrative approach combining lipidomics, transcriptomics, and genomics in yeast has successfully identified a novel signaling role for P1P in regulating genes for mitochondrial respiration via the HAP transcription factor complex. nih.govnih.gov

| Yeast Model | Research Focus | Key Methodological Approach | Significant Discovery |

| Saccharomyces cerevisiae | Elucidating the specific signaling roles of sphingolipid metabolites. | Integrative analysis of lipidomic, transcriptomic, and genomic data from genetically modified strains (e.g., lcb4Δ/lcb5Δ). nih.govresearchgate.netnih.gov | P1P acts as a signaling molecule that regulates genes required for mitochondrial respiration through the HAP complex transcription factor. nih.govnih.gov |

Arabidopsis thaliana is a primary model organism for plant biology, and its cell and tissue cultures are used to investigate the role of P1P in plant signaling. researchgate.netnih.gov Studies have shown that P1P is a signaling molecule involved in plant stress responses. biorxiv.org

For instance, chilling temperatures provoke a rapid and transient formation of P1P in Arabidopsis cultured cells and plantlets. researchgate.net This response is mediated by the long-chain base kinase LCBK2. researchgate.net Pharmacological approaches using kinase inhibitors and genetic studies with lcbk mutants have been instrumental in dissecting this pathway. researchgate.net Research has connected P1P formation to the activation of the mitogen-activated protein kinase AtMPK6 and the regulation of stomatal aperture, a crucial process for managing water loss and gas exchange. researchgate.netnih.gov Furthermore, P1P has been identified as a key player in modulating pathogen-induced cell death and the generation of reactive oxygen species (ROS) during plant-pathogen interactions. oup.com

| Plant Model | Stress Condition Studied | Key Findings |

| Arabidopsis thaliana | Chilling | Cold exposure leads to the rapid, LCBK2-dependent synthesis of P1P, which activates the AtMPK6 signaling pathway. researchgate.net |

| Arabidopsis thaliana | Pathogen Infection (Pseudomonas syringae, Botrytis cinerea) | P1P accumulates in response to infection and plays a key role in modulating pathogen-induced cell death and ROS production. oup.com |

In Vivo Animal Models

In vivo animal models, primarily mice, are crucial for understanding the physiological and pathophysiological roles of P1P and its derivatives in a whole-organism context. These models allow for the investigation of complex processes that cannot be fully replicated in vitro.

In the context of neurodegenerative diseases, mouse models of Parkinson's disease have been used to test the neuroprotective effects of P1P derivatives. nih.govbohrium.com For example, in a 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP)-induced mouse model, administration of O-cyclic phytosphingosine-1-phosphate (cPS1P) was shown to restore motor function, increase the expression of dopamine-related proteins, and reduce neuroinflammation. nih.gov

Animal models have also been employed in dermatology research. The clinical efficacy of a combined treatment of P1P and EGF was verified in a trial involving females with visible signs of skin aging, where improvements in skin hydration, dermal density, and elasticity were observed. spandidos-publications.comnih.gov Additionally, the role of sphingosine (B13886) 1-phosphate (S1P), a structurally similar molecule, has been investigated in mouse models of psoriasis, an inflammatory skin disease. mdpi.com

| Animal Model | Condition Studied | Compound Administered | Observed Effects |

| Mouse Model of Parkinson's Disease (MPTP-induced) | Parkinson's Disease | O-cyclic phytosphingosine-1-phosphate (cPS1P) | Restored motor function, increased dopamine-related proteins, reduced neuroinflammation. nih.govbohrium.com |

| Human Clinical Trial (in vivo) | Skin Aging | Phytosphingosine-1-phosphate (P1P) and Epidermal Growth Factor (EGF) | Improved skin hydration, dermal density, and elasticity; reduced fine wrinkles. spandidos-publications.comnih.gov |

| Mouse Model of Psoriasis (Imiquimod-induced) | Inflammatory Skin Disease | Sphingosine-1-phosphate (S1P) | Topical administration decreased the inflammatory reaction. mdpi.com |

Parkinson's Disease Mouse Models

To study the neuroprotective potential of P1P derivatives, researchers utilize established mouse models that replicate key pathological features of Parkinson's disease (PD). A notable example involves the use of a novel synthetic derivative, O-cyclic phytosphingosine-1-phosphate (cPS1P). bohrium.com The neuroprotective effects of cPS1P have been investigated in two distinct mouse models of PD. mdpi.comnih.gov

One widely used model is the 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP)-induced PD model. mdpi.comnih.gov MPTP is a neurotoxin that selectively destroys dopaminergic neurons in the substantia nigra, leading to motor deficits akin to those seen in human PD patients. mdpi.com Another model employed is the neuron-specific enolase promoter human alpha-synuclein (B15492655) (NSE-hαSyn) Korl transgenic mouse. bohrium.comnih.gov These mice overexpress human α-synuclein, a protein central to PD pathology, leading to its accumulation and subsequent neurodegeneration. nih.gov